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The table below summarizes the available key kinetic and profiling data for acalabrutinib and spebrutinib.

Feature

Acalabrutinib

Spebrutinib

Binding Kinetics
((k_{\text{inact}}/K_I))

Proteome-Wide
Selectivity (COOKIE-
Pro)

Clinical Dosing &
Occupancy

Information not available in search results

Not profiled

100 mg BID dosing maintains a median
trough BTK occupancy of 97% in peripheral
blood [2]. A QSP model predicted it
maintains lower trough occupancy in lymph
nodes and bone marrow compared to
zanubrutinib [3].

Information not available in
search results

Profiled; showed a >10-fold
higher potency for the off-

target TEC kinase than for
its intended target BTK [1].

No longer in clinical
development; no approved
dosing regimen [4].
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Experimental Methods for Profiling Kinetics

The data mentioned above were generated using sophisticated experimental protocols. Here are the details

for the key methods cited.

¢ TR-FRET BTK Occupancy Assay: This homogeneous assay is used to measure BTK occupancy in
clinical samples like PBMCs, lymph nodes, and bone marrow [5]. The method involves lysing cells
and incubating the lysate with a terbium (Tb)-labeled anti-BTK antibody and a biotinylated BTK
inhibitor analog, which is detected with a streptavidin-conjugated dye. A Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) signal is measured, and the ratio of signals from the bound
analog (free BTK) to the antibody (total BTK) is used to calculate the occupancy percentage [5].

e COOKIE-Pro Method: This is a mass spectrometry-based proteomic method to quantitatively profile
irreversible covalent inhibitor binding kinetics on a proteome-wide scale [1]. It involves incubating
permeabilized cells with the inhibitor at different concentrations and times. The key innovation is a
two-step incubation process with a desthiobiotin-labeled derivative of the inhibitor, which allows for
the enrichment and quantification of covalently bound protein-adducts via liquid chromatography-
mass spectrometry (LC-MS). The resulting data is used to determine the inactivation efficiency
((k_{\text{inact}}/K_1I)) for hundreds of proteins simultaneously, revealing both intended and off-target
interactions [1].

BTK Inhibitor Binding Kinetics Pathway

The following diagram illustrates the universally accepted two-step mechanism of action for irreversible
BTK inhibitors like acalabrutinib and spebrutinib. This mechanism is crucial for understanding their

prolonged pharmacodynamic effects.
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The primary metric for comparing the potency of irreversible inhibitors is the second-order rate constant of

covalent adduct formation, known as inactivation efficiency ((k_{\text{eff}})), which is calculated as

(k_{\text{inact}}/K_I) (M~1s~1) [1]. A higher (k_{\text{eff}}) indicates a more potent inhibitor.

Interpretation Guide

e Acalabrutinib’s Profile: The available data shows that acalabrutinib achieves high and sustained

BTK occupancy in clinical settings with its twice-daily dosing regimen [2]. Its detailed binding kinetics

((k_{\text{inact}}/K_I)) from methods like COOKIE-Pro are not public, but its clinical efficacy and

selectivity are well-established.

e Spebrutinib's Profile: The key finding for spebrutinib is its lack of selectivity, as it potently inhibits
TEC kinase even more than BTK [1]. This off-target activity likely contributed to its withdrawal from
development [4], highlighting the importance of proteome-wide selectivity profiling in drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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